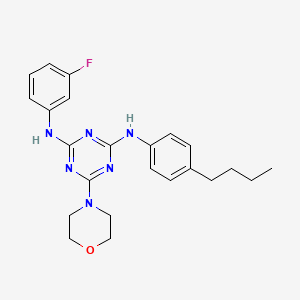

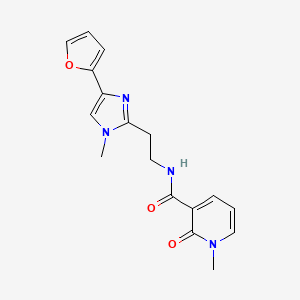

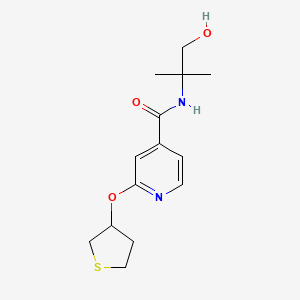

![molecular formula C8H8ClFN4 B2715230 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine CAS No. 1620238-03-0](/img/structure/B2715230.png)

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves specific reactions, which may vary depending on the desired route. One common method is the Sandmeyer reaction , discovered by Sandmeyer in 1884. In this reaction, an aryl amine is converted to an aryl halide using copper(I) halide via the formation of a diazonium salt intermediate . Further details on the specific synthetic pathways would require a thorough literature review.

科学的研究の応用

Sandmeyer Reaction

This compound can be used in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide. This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Synthesis of Thrombin Inhibitors

The compound has been used in the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides, which have potential applicability as thrombin inhibitors .

Schiff Base Chemistry

As a Schiff base, this compound can be used in a variety of reactions. Schiff bases are frequently used for the preparation of organic nanocompounds and grafted a variety of organic molecules on metallic surfaces .

Antimicrobial Activities

Schiff bases, including this compound, have been synthesized and assessed for their antimicrobial activities. They possess antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .

Catalysts and Intermediates

Aside from their biological uses, Schiff bases are also used as catalysts, intermediates in pigments, dyes, organic synthesis, and stabilizers for polymers .

Corrosion Inhibitors

Schiff bases are used as inhibitors for corrosion .

Antitumor/Anticancer Activity

The researchers proclaimed the synthesis, antitumor activity, characterization of Iron Schiff Base groups .

Synthesis of Important Molecules

Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation. Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .

Safety And Hazards

特性

IUPAC Name |

2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHVPEXIOIAMMF-YIXHJXPBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

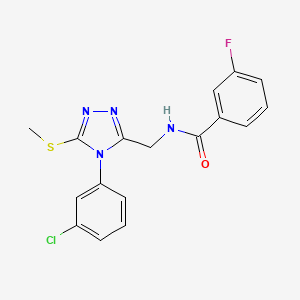

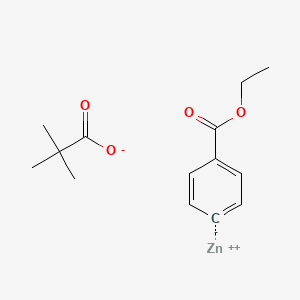

![2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2715147.png)

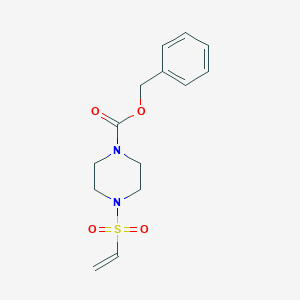

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)

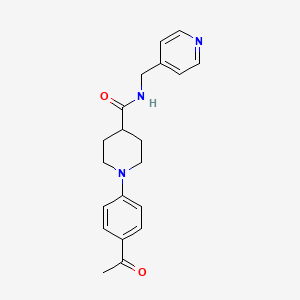

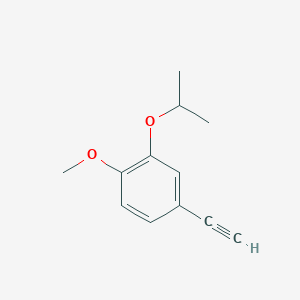

![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)

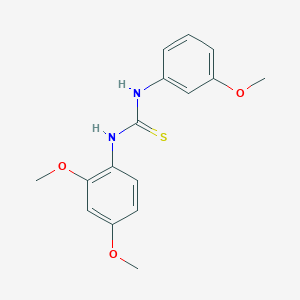

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide](/img/structure/B2715159.png)

![2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide](/img/structure/B2715162.png)